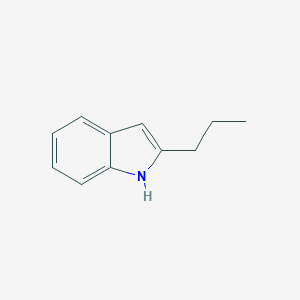

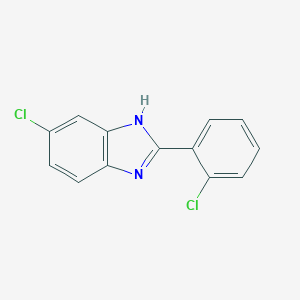

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole

Overview

Description

6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole (6-Cl-2-CP-BI) is a synthetic organic compound that is widely used for a variety of scientific research applications. It is also known as 6-chloro-2-chlorophenyl-1H-benzimidazole, 6-Chloro-2-chlorobenzimidazole, and 6-Chloro-2-chlorobenzimidazole. 6-Cl-2-CP-BI is a stable, crystalline, white solid that is soluble in water and many organic solvents. It is used as an intermediate in organic synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of other compounds. 6-Cl-2-CP-BI has been studied for its potential applications in cancer therapy, as well as for its ability to inhibit certain enzymes.

Scientific Research Applications

Structural and Spectroscopic Studies

Synthesis and Characterization : Benzimidazole derivatives, including those structurally related to 6-chloro-2-(2-chlorophenyl)-1H-benzimidazole, have been synthesized and characterized through extensive structural and spectroscopic studies. These studies involve X-ray diffraction, HRMS, UV-Vis, FT-IR, and NMR spectroscopy, revealing insights into their molecular geometry, electronic structure, vibrational and NMR spectra. Such compounds are stabilized by hydrogen bond and π-π interactions, with their electronic and energetic behaviors examined using DFT methods, providing a basis for understanding their chemical properties and reactivity (Saral, Özdamar, & Uçar, 2017).

DNA Binding and Antimicrobial Activities

DNA Interaction : Novel benzimidazole derivatives have been synthesized and shown to possess DNA-targeting properties, with studies indicating a good binding propensity to fish sperm DNA. This interaction has been validated by UV-Visible absorption titrations and thermal denaturation experiments, suggesting potential applications in designing less toxic and more potent chemotherapeutics (Mahmood et al., 2019).

Antimicrobial Properties : Some benzimidazole derivatives have been evaluated for their antimicrobial activities, showing promising activity against various bacterial strains and fungi. This research area explores the potential of benzimidazole compounds in addressing antibiotic resistance and developing new antimicrobial agents (Özden, Usta, Altanlar, & Göker, 2011).

Corrosion Inhibition

Metal Protection : Benzimidazole derivatives have also been investigated for their corrosion inhibition potential on carbon steel in acidic solutions, highlighting their effectiveness in protecting metals from corrosion. This application is particularly relevant in industrial settings where metal durability is crucial (Rouifi et al., 2020).

Anticancer Potential

Cytotoxic Activities : Research into benzimidazole derivatives has identified compounds with potent anticancer activities, demonstrating selective cytotoxicity against human neoplastic cell lines. These findings offer a pathway for the development of new anticancer agents with improved efficacy and selectivity (Romero-Castro et al., 2011).

Agricultural Applications

Pest Control : In agriculture, benzimidazole compounds like carbendazim have been used for the prevention and control of fungal diseases. Research focuses on carrier systems, such as solid lipid nanoparticles and polymeric nanocapsules, for sustained release of these compounds, aiming to reduce environmental toxicity and improve efficacy (Campos et al., 2015).

Mechanism of Action

Target of Action

6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole primarily targets GABA_A receptors in the central nervous system. These receptors are crucial for mediating inhibitory neurotransmission by binding to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain .

Mode of Action

The compound acts as a positive allosteric modulator of GABA_A receptors. By binding to a distinct site on the receptor, it enhances the receptor’s response to GABA. This results in increased chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability .

Biochemical Pathways

The modulation of GABA_A receptors by this compound affects several downstream pathways:

- Neuronal inhibition : Increased chloride ion influx leads to hyperpolarization, making neurons less likely to fire action potentials .

Pharmacokinetics

The compound’s pharmacokinetics can be summarized by its ADME properties:

Result of Action

At the molecular level, the compound’s action results in:

- Sedative and anxiolytic effects : Clinically, this results in sedative and anxiolytic effects, making the compound useful in treating anxiety and sleep disorders .

Action Environment

Environmental factors can influence the compound’s efficacy and stability:

- Light exposure : Prolonged exposure to light can lead to degradation, so it should be stored in a dark container .

This comprehensive overview highlights the significant aspects of this compound’s mechanism of action, providing insights into its pharmacological effects and practical considerations for its use.

: Inhibition of formyl peptide-stimulated phospholipase D activation by Fal-002-2 : A brief review of the biological potential of indole derivatives

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTBPLMLCWMQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931395 | |

| Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14225-75-3 | |

| Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14225-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC128741 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)

![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)